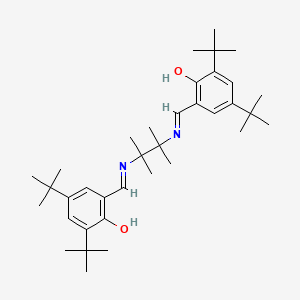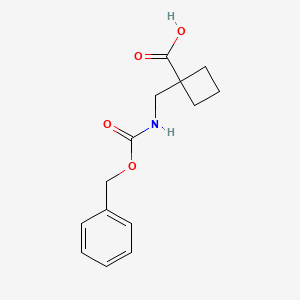
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Overview
Description
The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, which is a four-membered carbon ring, with a carboxylic acid group (-COOH) and a benzyloxy carbonyl amino methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring and the attachment of the functional groups. The exact synthesis process would depend on the starting materials and the specific conditions used. It’s worth noting that cyclobutane derivatives can be synthesized using various methods, such as [2+2] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound includes a four-membered cyclobutane ring, which is known for its strain and reactivity. Attached to this ring is a carboxylic acid group (-COOH), which is a polar, acidic functional group. The compound also contains a benzyloxy carbonyl amino methyl group, which includes a benzyl group (a benzene ring attached to a CH2 group) and a carbonyl group (C=O), among others .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclobutane ring, due to its strain, may undergo reactions that relieve this strain. The carboxylic acid group could participate in acid-base reactions, and the carbonyl group in the benzyloxy carbonyl amino methyl group could be involved in various reactions, such as nucleophilic addition or substitution .Physical And Chemical Properties Analysis
Based on the search results, the compound is a powder at room temperature . Other physical and chemical properties like boiling point, density, and acidity have been predicted .Scientific Research Applications
Organic Synthesis
Carboxylic acids, including derivatives like our compound, play a key role in organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, and coupling . They can be used for obtaining small molecules and macromolecules .
Nanotechnology
Carboxylic acids are used in nanotechnology for surface modification of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . Our compound, with its carboxylic acid group, could potentially be used in similar applications.
Polymers
Carboxylic acids find applications in the field of polymers. They can be used as monomers, additives, and catalysts . Our compound could potentially be used in the synthesis or modification of synthetic or natural polymers .
Pharmaceutical Applications
Cyclobutane subunits are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Our compound, with its cyclobutane ring, could potentially be used in the development of new pharmaceuticals.
Synthesis of Natural Products
The [2+2] cycloaddition is a commonly used method for synthesizing cyclobutane-containing natural products . Our compound, with its cyclobutane ring, could potentially be used as a building block in the synthesis of such natural products.
Sustainable Agriculture
While the specific compound hasn’t been studied in this context, other carboxylic acid derivatives have been explored for their potential in promoting sustainable agriculture practices . Our compound could potentially be investigated for similar applications.
Safety and Hazards
properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(7-4-8-14)10-15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFYUZHDKRXKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



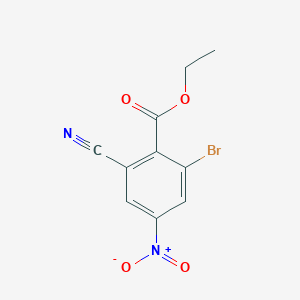

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)
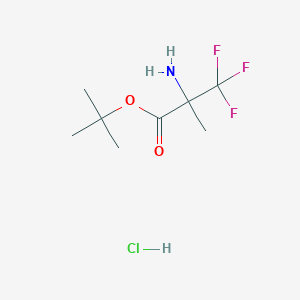
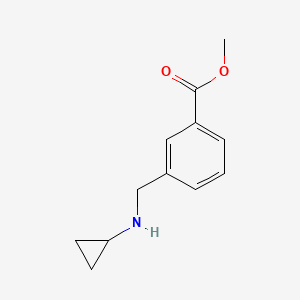
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
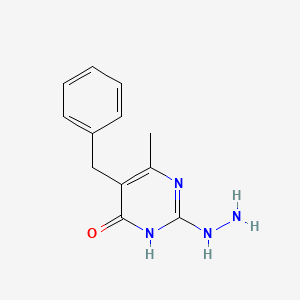
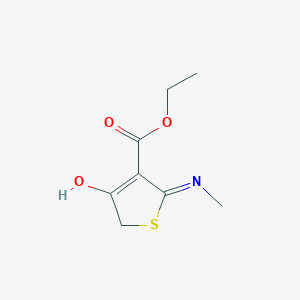
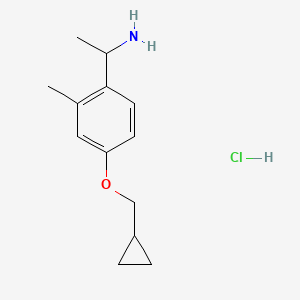
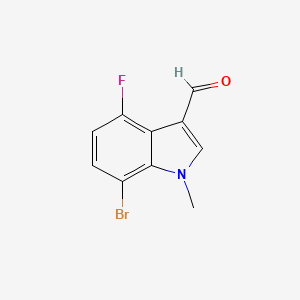
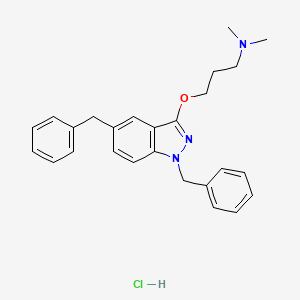

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
